2-Iodo-5-methoxybenzonitrile

Purity Quality control Procurement

2‑Iodo‑5‑methoxybenzonitrile (CAS 725715‑08‑2; MF: C₈H₆INO; MW: 259.04) is a 2‑iodobenzonitrile derivative that carries a methoxy substituent at the 5‑position of the aromatic ring. The compound is offered by multiple suppliers as a versatile small‑molecule scaffold for palladium‑catalysed cross‑coupling, nucleophilic aromatic substitution, and subsequent elaboration into bioactive molecules [REFS‑1][REFS‑2].

Molecular Formula C8H6INO
Molecular Weight 259.04 g/mol
CAS No. 725715-08-2
Cat. No. B3152014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxybenzonitrile
CAS725715-08-2
Molecular FormulaC8H6INO
Molecular Weight259.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)C#N
InChIInChI=1S/C8H6INO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3
InChIKeyXRPKJMRKCGAGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methoxybenzonitrile (CAS 725715‑08‑2): A Regiochemically Defined Building Block for Cross‑Coupling


2‑Iodo‑5‑methoxybenzonitrile (CAS 725715‑08‑2; MF: C₈H₆INO; MW: 259.04) is a 2‑iodobenzonitrile derivative that carries a methoxy substituent at the 5‑position of the aromatic ring. The compound is offered by multiple suppliers as a versatile small‑molecule scaffold for palladium‑catalysed cross‑coupling, nucleophilic aromatic substitution, and subsequent elaboration into bioactive molecules [REFS‑1][REFS‑2].

Regiochemically defined 2‑iodo‑5‑methoxy scaffold for palladium cross‑coupling
Compatible with Suzuki, Heck, and nucleophilic aromatic substitution workflows
2,5‑Disubstitution pattern suitable for kinase hinge‑binder library synthesis

Why 2‑Iodo‑5‑methoxybenzonitrile Cannot Be Replaced by Its Positional Isomers or Other Halogen Analogues


Positional isomers such as 5‑iodo‑2‑methoxybenzonitrile (CAS 933672‑32‑3) and 2‑iodo‑4‑methoxybenzonitrile (CAS 490039‑83‑3) possess the same atom composition but differ in the placement of the methoxy group relative to the nitrile and iodine. This substitution pattern alters the electronic character of the aryl ring (inductive and resonance effects) and the steric environment around the iodine atom. In palladium‑mediated cross‑couplings, the rate of oxidative addition and the regiochemical outcome of subsequent functionalisation are sensitive to these electronic perturbations; therefore, swapping isomers can lead to different reaction rates, yields, and product distributions [REFS‑1]. Similarly, replacing iodine with bromine or chlorine reduces reactivity in C–C bond‑forming reactions. Consequently, generic substitution without experimental validation risks compromising synthetic reproducibility.

Positional Isomer 5‑Iodo‑2‑methoxybenzonitrile or 2‑iodo‑4‑methoxybenzonitrile alters ring electronics and steric environment; oxidative addition rates may shift, leading to different product distributions.
Halogen Analog Bromo or chloro analogues reduce reactivity in C–C bond formation; generic substitution without validation risks synthetic reproducibility.
Storage Variant Room‑temperature‑stable isomer (5‑iodo‑2‑methoxybenzonitrile) may be preferred if cold‑chain logistics are not available, but regiochemical outcome will differ.

Quantitative Evidence Differentiating 2‑Iodo‑5‑methoxybenzonitrile from Closest Analogs – A Procurement‑Focused Guide


Comparative Commercial Purity: 97% (Target) vs. 95% (AKSci) and 98% (TCI Isomer)

The target compound is supplied at 97% purity by Leyan (Product No. 1202017) [REFS‑1], whereas AKSci offers the same compound at 95% [REFS‑2]. The closest positional isomer, 5‑iodo‑2‑methoxybenzonitrile, is available from TCI at 98% purity [REFS‑3]. Thus, the 97% grade provides a balance between cost and purity, superior to the 95% grade but slightly lower than the isomer’s 98% benchmark.

Commercial Purity
Head-to-head
Target: 97% (Leyan)
AKSci (same): 95%
TCI isomer: 98%
Higher purity grade reduces purification burden in sensitive catalytic steps.
Supplier specs; no independent round‑robin validation available.
Purity Quality control Procurement

Predicted Physicochemical Properties: LogP 2.17 and TPSA 33.02 Å² Suggest Favourable Drug‑Likeness

Leyan reports a predicted LogP of 2.17 and a topological polar surface area (TPSA) of 33.02 Å² for the target compound [REFS‑1]. The isomer 5‑iodo‑2‑methoxybenzonitrile shows a predicted LogP of approximately 2.0 and the same TPSA of 33.02 Å² [REFS‑2]. Both compounds lie within the optimal range for oral bioavailability (LogP <5, TPSA <140 Å²), but the marginally higher LogP of the target compound may confer slightly improved membrane permeability, an attribute that can influence the selection of a building block for central‑nervous‑system drug discovery programmes.

Predicted LogP / TPSA
Cross‑study comparable
LogP 2.17, TPSA 33.02 Ų
Isomer: LogP ~2.0, TPSA 33.02 Ų
Both isomers occupy favourable ADME space; LogP difference is small.
Predicted values (XLogP3); no experimental log P data available.
Physicochemical properties Drug‑likeness ADME

Regiochemical Impact on Cross‑Coupling Reactivity: Meta‑Methoxy Activation Versus Para‑Methoxy

In palladium‑catalysed cross‑coupling, the oxidative addition step is sensitive to the electronic nature of the aryl halide. Electron‑donating groups accelerate the reaction, but the magnitude depends on their position. A methoxy group at the 5‑position (meta to the nitrile) donates electron density by resonance primarily to the ortho and para positions relative to itself, whereas a 4‑methoxy group donates directly to the position bearing the iodine. Hammett studies on aryl iodide oxidative addition indicate that meta‑substituted methoxy groups provide a different blend of inductive withdrawal and resonance donation compared to para‑substituted analogues [REFS‑1]. Although no head‑to‑head kinetic data exist for 2‑iodo‑5‑methoxybenzonitrile versus 2‑iodo‑4‑methoxybenzonitrile, class‑level inference predicts that the 5‑methoxy isomer may exhibit a distinct oxidative‑addition rate, influencing overall catalytic turnover.

Regiochemical Reactivity
Class‑level inference
Meta‑OMe vs para‑OMe modulates oxidative addition rate
Selecting correct isomer can influence catalyst loading and yield.
No head‑to‑head kinetic study published; inference based on Hammett studies.
Cross‑coupling Regioselectivity Oxidative addition

Synthesis Yield Benchmark: Chemical Iodination of 5‑Methoxybenzonitrile Gives 85–92%

The target compound is prepared by electrophilic iodination of 5‑methoxybenzonitrile. Published protocols using I₂/NaIO₃/H₂SO₄ at reflux report isolated yields in the 85–92% range [REFS‑1]. For comparison, the iodination of 2‑methoxybenzonitrile to give the positional isomer 5‑iodo‑2‑methoxybenzonitrile has been reported with yields of 80–90% under similar conditions [REFS‑2]. The narrow overlap in yield ranges means the target compound does not confer a decisive synthetic advantage, but the data confirm that it can be sourced economically at multi‑gram scale.

Synthesis Yield
Cross‑study comparable
Target: 85–92%
Isomer: 80–90%
Robust, high‑yielding iodination supports reliable multi‑gram supply.
I₂/NaIO₃/H₂SO₄, reflux; narrow overlap in yields.
Iodination Yield Process chemistry

Storage and Handling: Light‑Sensitive, Requires Refrigerated Storage (2–8 °C)

Leyan specifies storage at 2–8 °C with protection from light for the target compound [REFS‑1]. In contrast, 5‑iodo‑2‑methoxybenzonitrile from TCI is recommended for storage at room temperature [REFS‑2]. The stricter storage requirement suggests that the 2‑iodo‑5‑methoxy regioisomer is more prone to photolytic or thermal degradation, possibly due to the different electronic environment that labilises the carbon–iodine bond. Users must therefore plan for cold‑chain logistics and light‑protected containment, which can affect the total cost of ownership.

Storage Requirement
Direct head‑to‑head
2–8 °C, protect from light
Isomer: room temperature
Cold‑chain logistics needed; impacts total cost of ownership.
Based on supplier storage recommendations; no independent stability data.
Stability Storage Handling

Optimal Use Cases for 2‑Iodo‑5‑methoxybenzonitrile Based on Evidence


Scaffold for Kinase Inhibitor Libraries Requiring a 2,5‑Disubstituted Benzonitrile Core

The iodine atom at position 2 serves as an excellent handle for Suzuki‑Miyaura diversification, while the 5‑methoxy group can be demethylated to a phenol for further functionalisation. This 2,5‑substitution pattern is privileged in kinase hinge‑binding motifs, making the compound a strategic choice for medicinal chemistry groups building focused libraries [REFS‑1].

High‑Purity Intermediate for Palladium‑Catalysed Annulation Reactions

The 97% purity grade (Leyan) meets the stringent requirements of palladium‑catalysed annulation reactions that are sensitive to catalyst poisons. Coupled with the favourable LogP of 2.17, the compound is well‑suited for the synthesis of drug‑like polycyclic scaffolds where both electronic activation and purity are critical [REFS‑1].

Procurement for Projects Where Cold‑Chain Logistics Are Already in Place

Because the compound requires storage at 2–8 °C, it fits naturally into workflows that already use temperature‑controlled storage (e.g., peptide‑ or oligonucleotide‑based projects). In such settings, the additional stability burden is minimal, and the specific regiochemistry provides a synthetic advantage over room‑temperature‑stable isomers [REFS‑1].

Building Block for CNS‑Targeted Drug Discovery

With a predicted LogP of 2.17 and TPSA of 33.02 Ų, the compound resides in the physicochemical space associated with blood–brain barrier permeability. It is therefore a rational choice for CNS‑oriented medicinal chemistry programmes where iodine is intended as a late‑stage diversification point [REFS‑1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
2,5‑Disubstitution pattern with iodine handle
Suzuki coupling efficiency and methoxy demethylation yield
Palladium‑catalysed annulation intermediate
97% purity grade (Leyan)
Catalyst poison tolerance and reaction reproducibility
Cold‑chain‑compatible projects
Storage at 2–8 °C, light protection
Stability under refrigerated, light‑free handling
CNS‑oriented medicinal chemistry
Predicted LogP 2.17, TPSA 33.02 Ų
In silico CNS property profiling and late‑stage diversification
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